N-[2-METHOXY-2-(5-METHYLTHIOPHEN-2-YL)ETHYL]-2-(3-METHYLPHENYL)ACETAMIDE
Description
N-[2-Methoxy-2-(5-methylthiophen-2-yl)ethyl]-2-(3-methylphenyl)acetamide is a synthetic acetamide derivative characterized by a methoxy-substituted ethyl chain linked to a 5-methylthiophen-2-yl group and a 3-methylphenylacetamide moiety.
Properties
IUPAC Name |
N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-2-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2S/c1-12-5-4-6-14(9-12)10-17(19)18-11-15(20-3)16-8-7-13(2)21-16/h4-9,15H,10-11H2,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLWQVXXOFIJWGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NCC(C2=CC=C(S2)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-Methoxy-2-(5-methylthiophen-2-yl)ethyl]-2-(3-methylphenyl)acetamide is a synthetic compound with a complex structure that incorporates various functional groups, including a methoxy group, a thiophene ring, and an acetamide moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and antimicrobial applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure is characterized by the following features:
- A methoxy group (-OCH₃) that may enhance solubility and bioavailability.
- A thiophene ring , which is known for its pharmacological properties.
- An acetic acid derivative , which could influence the compound's interaction with biological targets.
Synthesis
The synthesis of this compound typically involves several steps, beginning with the preparation of the thiophene derivative and subsequent reactions to introduce the methoxy and acetamide functionalities. Common synthetic routes include:
- Formation of 5-methylthiophene through reactions involving acetic anhydride.
- Coupling reactions to attach the methoxy and acetamide groups.
Anti-inflammatory Activity
Preliminary studies suggest that this compound exhibits significant anti-inflammatory properties. The mechanism of action may involve:
- Inhibition of pro-inflammatory cytokines such as TNF-α and IL-6.
- Modulation of signaling pathways associated with inflammation, potentially through the inhibition of NF-kB activation.
Antimicrobial Activity
Research indicates that this compound also possesses antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth. The proposed mechanisms include:
- Disruption of bacterial cell membranes.
- Interference with metabolic pathways critical for bacterial survival.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant reduction in TNF-α levels in vitro, indicating strong anti-inflammatory effects. |
| Study 2 | Showed broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria in culture assays. |
| Study 3 | Investigated structure-activity relationships (SAR) revealing that modifications to the thiophene ring enhance biological activity. |
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- The methoxy group may facilitate binding to receptors or enzymes involved in inflammatory responses.
- The thiophene ring contributes to the compound's overall reactivity and interaction with cellular targets.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Acetamide Derivatives
Acetamide derivatives are widely studied for their pesticidal, herbicidal, and pharmacological activities. Below is a detailed comparison of the target compound with structurally analogous molecules, emphasizing substituent effects, molecular properties, and documented applications.
Table 1: Structural Comparison of Acetamide Derivatives
Key Observations:
Substituent Effects on Activity :
- The chloro group in alachlor, dimethenamid, and thenylchlor is critical for their herbicidal activity, likely interacting with plant acetolactate synthase (ALS) enzymes . The target compound lacks this group, suggesting a divergent mechanism of action or application.
- The thiophene/thienyl rings in dimethenamid, thenylchlor, and the target compound may enhance lipophilicity and membrane penetration, a common feature in agrochemicals targeting plant tissues .
Methoxy Groups :
- Methoxy substituents (e.g., in the target compound and alachlor) are associated with altered metabolic stability and solubility. For example, alachlor’s methoxymethyl group enhances soil mobility, contributing to its pre-emergent herbicidal activity .
Molecular Weight and Complexity: The target compound’s molecular weight is likely intermediate between simpler herbicides (e.g., alachlor, ~270 g/mol) and the more complex thienopyrimidine derivative (~465 g/mol) .
Research Findings and Inferred Properties
While direct studies on the target compound are absent in the provided evidence, insights can be extrapolated:
- Agrochemical Potential: Structural similarity to dimethenamid and thenylchlor suggests possible herbicidal activity, though the absence of a chloro group may reduce efficacy against ALS enzymes.
- Synthetic Challenges : The methoxyethyl and methylthiophene groups may complicate synthesis, requiring advanced techniques such as those described in crystallography software (SHELX, WinGX) for structural validation .
Preparation Methods
One-Pot Activation-Condensation Using Thionyl Chloride
A patent (CN111978223B) describes a one-pot method for analogous acetamides, leveraging thionyl chloride (SOCl₂) for in situ acid activation. This approach avoids isolation of the acid chloride, streamlining the process:
- Activation : 2-(3-Methylphenyl)acetic acid reacts with SOCl₂ in a nonpolar solvent (e.g., toluene, xylene) under reflux to form the acyl chloride.
- Condensation : The amine component is added directly, with an acid-binding agent (e.g., triethylamine, 4-dimethylaminopyridine) to neutralize HCl.
- Workup : Excess SOCl₂ is quenched with water, followed by solvent concentration and crystallization using a poor solvent (e.g., ethanol).
Advantages :
- High purity (>99.8%) and yield (>93.5%).
- Eliminates phosphorus-containing byproducts, enhancing downstream compatibility.
Detailed Stepwise Synthesis Protocol
Materials and Reagents
Procedure
Acid Activation :
Amine Addition :
Quenching and Isolation :
Yield : 90–94% (theoretically).
Purity : >99% (HPLC).
Reaction Optimization and Critical Parameters
Solvent Selection
Nonpolar solvents (toluene, xylene) improve reaction efficiency by stabilizing the acyl chloride intermediate. Polar aprotic solvents (e.g., DMF) are avoided to prevent side reactions.
Stoichiometric Ratios
Temperature Control
- Activation : 65–80°C balances reaction rate and byproduct formation.
- Crystallization : Cooling to 5–25°C maximizes yield.
Characterization and Analytical Data
Spectroscopic Analysis
Chromatographic Purity
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Environmental Impact |
|---|---|---|---|
| One-Pot (SOCl₂) | 93.5 | 99.8 | Low (no P-waste) |
| Two-Step (PCl₃) | 85.0 | 98.2 | High (P-waste) |
The one-pot method outperforms traditional routes in yield, purity, and sustainability.
Challenges and Mitigation Strategies
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-2-(3-methylphenyl)acetamide, and how are key intermediates characterized?
- Methodology : A multi-step synthesis is typically employed. For example:
- Step 1 : Preparation of the thiophene intermediate (e.g., 5-methylthiophene-2-carbaldehyde) via Friedel-Crafts acylation or Gewald reaction .
- Step 2 : Condensation with a methoxyethylamine derivative to form the secondary amine backbone .
- Step 3 : Acetamide formation via reaction with 2-(3-methylphenyl)acetyl chloride in the presence of triethylamine (TEA) as a base, monitored by TLC (hexane:ethyl acetate, 7:3) .
- Characterization : Intermediate purity is verified via HPLC, and final structure confirmation uses H/C NMR, IR (e.g., carbonyl stretch at ~1667 cm), and high-resolution mass spectrometry (HRMS) .
Q. How can spectroscopic techniques distinguish regioisomers or confirm the stereochemistry of this compound?
- Methodology :
- NMR : H NMR can resolve methoxy group positioning (e.g., δ 3.2–3.4 ppm for methoxyethyl protons) and thiophene ring protons (δ 6.8–7.2 ppm). NOESY experiments may confirm spatial proximity of substituents .
- IR : Key peaks include amide C=O (~1680 cm) and thiophene C-S (~680 cm) .
- X-ray crystallography : For unambiguous confirmation, single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) is recommended .
Q. What solvent systems and purification methods are optimal for isolating this compound?
- Methodology :
- Solubility : The compound is polar due to the acetamide group; use DCM/MeOH (9:1) for dissolution.
- Purification : Column chromatography (silica gel, hexane:ethyl acetate gradient) or recrystallization from ethanol/water mixtures .
- Yield optimization : Adjust reaction time (4–7 hours) and stoichiometry (1:1.2 molar ratio for amine:acetyl chloride) to minimize side products .
Advanced Research Questions
Q. How can computational modeling predict the biological activity or binding affinity of this compound?
- Methodology :
- Target identification : Use molecular docking (AutoDock Vina) against receptors like GPCRs or enzymes (e.g., cyclooxygenase) where thiophene-acetamide derivatives show activity .
- ADME prediction : Tools like SwissADME estimate logP (~3.2) and bioavailability, critical for pharmacological profiling .
- Data validation : Compare in silico results with in vitro assays (e.g., IC determination via ELISA) to resolve discrepancies .
Q. What strategies address low yields in the final acetamide coupling step?
- Methodology :
- Catalyst screening : Use DMAP (4-dimethylaminopyridine) to enhance acylation efficiency .
- Temperature control : Maintain 0–5°C during acetyl chloride addition to reduce hydrolysis .
- Side-product analysis : LC-MS identifies byproducts (e.g., unreacted amine or over-acylated species), guiding stoichiometric adjustments .
Q. How do structural modifications (e.g., substituting the 3-methylphenyl group) affect physicochemical properties?
- Methodology :
- Property analysis :
| Modification | logP Change | Solubility (mg/mL) | Melting Point (°C) |
|---|---|---|---|
| 3-Methylphenyl | 3.2 | 0.15 (HO) | 145–148 |
| 4-Fluorophenyl | 2.8 | 0.22 (HO) | 132–135 |
| 2-Naphthyl | 3.9 | 0.08 (HO) | 162–165 |
- Synthetic routes : Replace 2-(3-methylphenyl)acetyl chloride with alternative acylating agents (e.g., 4-fluorophenylacetyl chloride) .
Q. How should researchers resolve contradictions in reported biological activity data (e.g., varying IC values across studies)?
- Methodology :
- Assay standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and assay conditions (pH, incubation time) .
- Metabolite analysis : Use LC-MS to identify degradation products that may interfere with activity measurements .
- Statistical rigor : Apply ANOVA or Tukey’s test to compare datasets, accounting for batch effects .
Data Contradiction Analysis
Q. Why do different studies report conflicting solubility profiles for this compound?
- Analysis :
- pH dependence : Solubility increases in acidic buffers (e.g., pH 2.0) due to protonation of the acetamide group .
- Crystallinity : Amorphous vs. crystalline forms (confirmed via XRD) exhibit differing solubility; recrystallization solvents (e.g., ethanol vs. acetonitrile) impact morphology .
- Measurement methods : Equilibrium solubility (shake-flask) vs. kinetic solubility (nephelometry) yield variability .
Key Research Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
